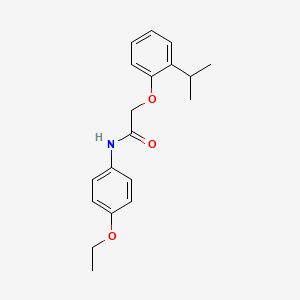

![molecular formula C15H12ClNO3 B5550176 2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinone derivatives, including "2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]," typically involves multi-step chemical reactions that might include ring closure, oxidation, and substitution reactions. For instance, reactions of quinones with aromatic ethers have been studied to produce polyalkoxydibenzo[fg,op]naphthacene-1,8-quinones from chloranil and tetra-alkoxybiphenyls, showcasing the versatility of quinone chemistry in synthesizing complex molecules (Musgrave & Webster, 1971).

Molecular Structure Analysis

The molecular structure of quinone derivatives is often characterized using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. These studies reveal the geometry, electronic structure, and potential reactive sites of the molecules. For example, DFT calculations have been employed to determine the structural parameters and spectroscopic characterization of similar quinone compounds, providing insights into their molecular structure and electronic properties (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinones undergo a variety of chemical reactions, including redox reactions, nucleophilic additions, and cycloadditions. These reactions are crucial for the functionalization and modification of quinone derivatives for specific applications. The reactivity of quinones towards aromatic ethers, for instance, has been explored to synthesize complex quinone structures, demonstrating the reactivity of these compounds towards forming new C-C bonds and functional groups (Musgrave & Webster, 1971).

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

The study of structural parameters and spectroscopic characterization of related compounds, such as certain quinoline dyes, has been performed using DFT and TD-DFT calculations. These investigations provide insights into the molecular structure, electronic interactions, and potential biological or corrosion inhibition applications due to their NLO (Non-Linear Optical) properties and electronic charge distributions (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photochemical and Electrochemical Studies

The photochemical and electrochemical behaviors of quinone derivatives have been examined, revealing their potential in molecular electronics and sensing applications. For instance, quinone functionality in oligoporphyrin molecular wires can act as a switch for controlling electronic coupling, which is critical for developing high-capacity, relatively low-speed data storage devices (Sendt et al., 2002).

Environmental Applications

Studies on the activation of peroxymonosulfate (PMS) by halogenated and methylated quinones for environmental contaminant degradation highlight the role of these compounds in environmental chemistry. The process shows high dependency on pH and the quinone structure, with singlet oxygen identified as the primary oxidizing species, suggesting a novel activation mechanism for PMS towards environmental cleaning (Zhang et al., 2019).

Oxidative Polymerization Mechanisms

Investigations into the oxidative coupling polymerization of related compounds, such as 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), reveal the formation of quinone-ketal intermediates. This finding supports the potential of these compounds in the synthesis of polymers with specific properties, offering insights into the mechanisms underlying polymerization processes (Gupta et al., 2007).

properties

IUPAC Name |

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-9-7-11(18)8-10(2)14(9)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDATWUFADKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)